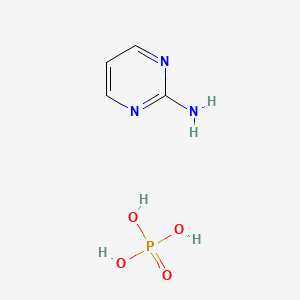
Phosphoric acid;pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid;pyrimidin-2-amine is a compound that combines phosphoric acid and pyrimidin-2-amine Phosphoric acid is a mineral acid with the chemical formula H₃PO₄, commonly used in various industrial and food applicationsPyrimidine is a fundamental component of nucleic acids, such as DNA and RNA, and plays a crucial role in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid;pyrimidin-2-amine typically involves the reaction of pyrimidin-2-amine with phosphoric acid. One common method is the direct reaction of pyrimidin-2-amine with phosphoric acid under controlled conditions. This reaction can be carried out in an aqueous medium, and the reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as catalytic methods or multi-step synthesis processes. These methods aim to optimize yield and purity while minimizing by-products and waste. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid;pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation of the 2-methyl group side chain can yield pyrimidine-2-carboxylic acid .
Scientific Research Applications
Phosphoric acid;pyrimidin-2-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of phosphoric acid;pyrimidin-2-amine involves its interaction with various molecular targets and pathways. Pyrimidine derivatives are known to interact with enzymes and receptors, influencing biological processes such as DNA replication, transcription, and protein synthesis. The compound’s ability to form hydrogen bonds and act as bioisosteres for phenyl and other aromatic systems enhances its pharmacokinetic and pharmacodynamic properties .
Comparison with Similar Compounds
Phosphoric acid;pyrimidin-2-amine can be compared with other similar compounds, such as:
Pyrimidinones: These compounds have a similar pyrimidine ring structure but differ in their functional groups and properties.
Pyrimidinethiones: These compounds contain sulfur atoms in their structure, which can influence their reactivity and biological activity.
Other Pyrimidine Derivatives: Compounds like uracil, cytosine, and thymine are naturally occurring pyrimidine derivatives that play essential roles in nucleic acids.
This compound stands out due to its unique combination of phosphoric acid and pyrimidine, which imparts distinct chemical and biological properties.
Properties
CAS No. |
63264-08-4 |
|---|---|
Molecular Formula |
C4H8N3O4P |
Molecular Weight |
193.10 g/mol |
IUPAC Name |
phosphoric acid;pyrimidin-2-amine |
InChI |
InChI=1S/C4H5N3.H3O4P/c5-4-6-2-1-3-7-4;1-5(2,3)4/h1-3H,(H2,5,6,7);(H3,1,2,3,4) |
InChI Key |
DFNBNRPGVXBWPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)N.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















